molecular formula C10H11IO B14846963 3-(Cyclopropylmethyl)-2-iodophenol

3-(Cyclopropylmethyl)-2-iodophenol

Cat. No.: B14846963
M. Wt: 274.10 g/mol
InChI Key: APBCSMJMSSGZHC-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2-iodophenol is an aromatic compound featuring a phenol backbone substituted with a cyclopropylmethyl group at the 3-position and an iodine atom at the 2-position. The iodine atom confers significant steric and electronic effects, while the cyclopropylmethyl group may enhance lipophilicity and influence ring strain-related reactivity .

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2-iodophenol

InChI

InChI=1S/C10H11IO/c11-10-8(6-7-4-5-7)2-1-3-9(10)12/h1-3,7,12H,4-6H2

InChI Key

APBCSMJMSSGZHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=CC=C2)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-2-iodophenol typically involves the introduction of the cyclopropylmethyl group and the iodine atom onto a phenol ring. One common method includes the cyclopropylmethylation of phenol followed by iodination. The cyclopropylmethylation can be achieved using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The iodination step can be carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of 3-(Cyclopropylmethyl)-2-iodophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2-iodophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding phenol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Deiodinated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethyl)-2-iodophenol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe for studying enzyme-catalyzed reactions involving phenolic compounds.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2-iodophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors through its phenolic group, leading to various biochemical effects. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Cyclopropylmethyl vs. Isopropyl/Methyl Groups

  • 2-Isopropyl-3-methylphenol (C₁₀H₁₄O, MW 150.22 g/mol): This phenol derivative has isopropyl and methyl substituents. Its lower molecular weight compared to 3-(Cyclopropylmethyl)-2-iodophenol (estimated MW ~290–310 g/mol) reflects reduced steric bulk and halogen absence. The isopropyl group likely increases hydrophobicity but lacks the ring strain inherent to cyclopropyl systems, which can alter reactivity in nucleophilic aromatic substitution .
  • Its lower boiling point (compared to iodophenols) highlights the impact of iodine’s polarizability and hydrogen-bonding disruption in phenolic systems .

Halogenated Phenol Derivatives

  • 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (C₉H₉ClF₃O₃P, MW 294.58 g/mol): This phosphonate contains halogenated aromatic and trifluoroethyl groups. The electron-withdrawing chlorine and fluorine substituents contrast with iodine’s polarizable nature in 3-(Cyclopropylmethyl)-2-iodophenol. Iodine’s larger atomic radius may enhance steric hindrance and reduce reaction rates in electrophilic substitutions compared to chlorine .

Cyclopropylmethyl-Containing Compounds

  • 3-(Cyclopropylmethyl)-1-methyl-3-phenylindolin-2-one (C₁₉H₁₉NO, MW 277.37 g/mol): This indolinone derivative shares the cyclopropylmethyl motif.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
3-(Cyclopropylmethyl)-2-iodophenol* C₁₀H₁₁IO ~290–310 (estimated) Cyclopropylmethyl, Iodine High lipophilicity, steric hindrance N/A
2-Isopropyl-3-methylphenol C₁₀H₁₄O 150.22 Isopropyl, Methyl Moderate hydrophobicity, low ring strain
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₉H₉ClF₃O₃P 294.58 Chlorophenyl, Trifluoroethyl Electron-withdrawing, high polarity
3-(Cyclopropylmethyl)-1-methyl-3-phenylindolin-2-one C₁₉H₁₉NO 277.37 Cyclopropylmethyl, Phenyl Ring strain-enhanced reactivity

*Estimated data for 3-(Cyclopropylmethyl)-2-iodophenol based on structural analogs.

Research Findings and Limitations

  • Reactivity: Iodine’s leaving-group ability in 3-(Cyclopropylmethyl)-2-iodophenol may facilitate Ullmann or Suzuki couplings, contrasting with methyl/isopropyl analogs that lack such utility .
  • Stability: Cyclopropylmethyl groups are prone to ring-opening under acidic conditions, a concern absent in non-cyclic analogs like 2-isopropyl-3-methylphenol .
  • Data Gaps: Direct experimental data (e.g., melting point, synthetic yields) for 3-(Cyclopropylmethyl)-2-iodophenol are unavailable in the provided evidence, necessitating extrapolation from structural parallels.

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